LogP-Driven Lipophilicity Advantage of 1-Isopropyl Over 1-Ethyl Analog
The target compound, 1-isopropyl-4-methyl-1H-pyrazol-5-amine, exhibits a calculated LogP of 0.53 . In contrast, its closest analog, 1-ethyl-4-methyl-1H-pyrazol-5-amine, has a calculated LogP of 0.22 . This quantifiable difference in lipophilicity is a direct consequence of the isopropyl substitution versus an ethyl group at the N1 position.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.53 |
| Comparator Or Baseline | 1-ethyl-4-methyl-1H-pyrazol-5-amine: 0.22 |
| Quantified Difference | 2.4-fold higher LogP value |
| Conditions | Calculated partition coefficient |
Why This Matters
This quantifiable difference in LogP can significantly influence solubility and membrane permeability in biological assays, making the isopropyl analog a strategically distinct choice for modulating ADME properties in lead optimization.
